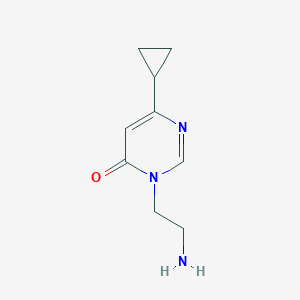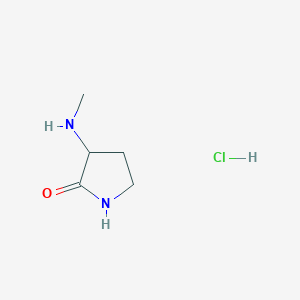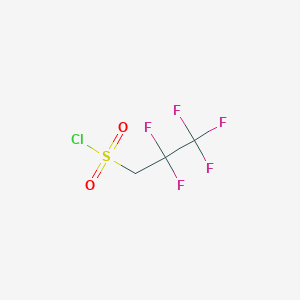
3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one
説明
The compound “3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a 3,4-dihydropyrimidin-4-one ring substituted at the 3-position with a 2-aminoethyl group and at the 6-position with a cyclopropyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as nucleophilic substitution or ring-opening reactions. The presence of the aminoethyl and cyclopropyl groups could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and others would need to be determined experimentally .科学的研究の応用
Synthesis and Biological Evaluation
Research has been conducted on the synthesis of dihydropyrimidine derivatives, including compounds similar to "3-(2-Aminoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one," for their potential antimicrobial activities. Dihydropyrimidine derivatives have been prepared by cyclocondensation and evaluated for their antimicrobial properties. These studies contribute to the development of new drugs and pharmaceuticals with improved efficacy against microbial infections (Dangar, 2017).
Advanced Synthesis Techniques
Efforts to enhance the synthesis efficiency of dihydropyrimidin-2-ones have been explored through microwave-assisted reactions, offering a quicker and more efficient route for the preparation of these compounds. This approach underscores the significance of advanced synthesis techniques in pharmaceutical research, aiming to streamline the production of complex organic molecules (Kefayati et al., 2009).
Versatility in Organic Synthesis
The versatility of dihydropyrimidin-2-ones as a scaffold in organic synthesis has been highlighted, serving as a significant template for the development of various therapeutic agents. This versatility is attributed to the potential for modification at multiple positions on the dihydropyrimidin-2-one ring, which can significantly alter the biological activity of the resulting compounds (Rathwa et al., 2018).
Application in Antimalarial Research
Research into the scaffold hopping of antimalarial compounds has led to the exploration of dihydropyrimidin-2-one derivatives as potential new antimalarial series. This research emphasizes the importance of structural modification in the discovery of new therapeutic agents for the treatment of malaria (Mustière et al., 2021).
Innovative Drug Design
The development of heterocyclic alpha-amino acids through Biginelli and Hantzsch cyclocondensations demonstrates an innovative approach to drug design, providing access to a new class of compounds for further pharmacological evaluation (Dondoni et al., 2003).
作用機序
The compound also contains a cyclopropyl group and a dihydropyrimidinone group. Dihydropyrimidinones are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
3-(2-aminoethyl)-6-cyclopropylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-3-4-12-6-11-8(5-9(12)13)7-1-2-7/h5-7H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUGGEDLHZKVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1470829.png)
![1-(Aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1470830.png)
![6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1470831.png)

![N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B1470834.png)




![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)

![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![3-{1-[(4-methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridin-4-yl}-1H-indole](/img/structure/B1470847.png)
